molecular formula C15H16O6S B1191814 ODM-204

ODM-204

Numéro de catalogue: B1191814
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ODM-204 is an orally available inhibitor of both the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17) and androgen receptor (AR), with potential anti-androgen and antineoplastic activities. Upon oral administration, CYP17/AR inhibitor ODM 204 selectively inhibits the enzymatic activity of CYP17A1 in both the testes and adrenal glands, thereby inhibiting androgen production. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. In addition, ODM 204 binds to ARs in target tissues and inhibits androgen-induced receptor activation and AR nuclear translocation, which prevents the binding to and transcription of AR-responsive genes. This leads to an inhibition of growth in AR-expressing prostate cancer cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities. Check for active clinical trials or closed clinical trials using this agent.

Applications De Recherche Scientifique

Dual-Action in Prostate Cancer Treatment

ODM-204 is a novel, nonsteroidal compound with promising potential in treating castration-resistant prostate cancer (CRPC). This advanced form of prostate cancer is characterized by high androgen receptor (AR) expression and the continuous activation of the AR signaling axis. This compound's dual mechanism of action involves inhibiting CYP17A1, an enzyme essential for the formation of dihydrotestosterone (DHT) and testosterone, and blocking the AR with high affinity and specificity. Research indicates that this compound can inhibit the proliferation of androgen-dependent cells in vitro and reduce tumor growth in vivo. Additionally, in animal studies, this compound has demonstrated the ability to inhibit adrenal and testicular steroid production and potentiate the suppression of circulating testosterone levels when co-administered with leuprolide acetate, an LHRH agonist (Oksala et al., 2018).

Preclinical Efficacy

In preclinical studies, this compound has shown significant efficacy against CRPC. The binding affinity of this compound to the wild-type AR was determined in various settings, and the compound demonstrated potent and functional activity against human AR. The effects of this compound on the growth of androgen-dependent cells and on subcutaneously grafted cells were studied, revealing positive results. These findings underline the potential of this compound as an effective treatment for CRPC, combining CYP17A1 and AR inhibition (Oksala et al., 2015).

Phase I Clinical Trial Insights

A Phase I dose escalation study of this compound in men with metastatic CRPC provided insights into its safety profile and dose-limiting toxicities. Patients were administered various doses of this compound along with prednisone. The study highlighted that this compound was well-tolerated up to the highest evaluated dose. Decreases in testosterone and prostate-specific antigen (PSA) levels suggested preliminary antitumor activity in treating CRPC. However, the pharmacokinetic properties of this compound posed limitations for further development (Peltola et al., 2020).

Propriétés

Formule moléculaire

C15H16O6S

Apparence

Solid powder

Synonymes

ODM204;  ODM-204;  ODM 204.; NONE

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.